molecular formula C7H11ClN2O B1418080 (6-Methoxypyridin-3-yl)methanamine hydrochloride CAS No. 857220-13-4

(6-Methoxypyridin-3-yl)methanamine hydrochloride

Cat. No.: B1418080
CAS No.: 857220-13-4
M. Wt: 174.63 g/mol
InChI Key: PUPDBJCNQZRACW-UHFFFAOYSA-N
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Description

(6-Methoxypyridin-3-yl)methanamine hydrochloride is a chemical compound with the molecular formula C7H10N2O·HCl. It is a derivative of pyridine, featuring a methoxy group at the 6-position and a methanamine group at the 3-position. This compound is often used in various scientific research applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (6-Methoxypyridin-3-yl)methanamine hydrochloride typically involves the reaction of 6-methoxypyridine with formaldehyde and ammonia, followed by hydrochloric acid treatment to form the hydrochloride salt. The reaction conditions often include controlled temperatures and pH levels to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing automated reactors and stringent quality control measures to maintain consistency and efficiency. The process may also include purification steps such as recrystallization or chromatography to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions: (6-Methoxypyridin-3-yl)methanamine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted pyridines, imines, nitriles, and secondary or tertiary amines .

Scientific Research Applications

(6-Methoxypyridin-3-yl)methanamine hydrochloride is utilized in several scientific research fields:

Mechanism of Action

The mechanism of action of (6-Methoxypyridin-3-yl)methanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The methanamine group can form hydrogen bonds or ionic interactions with active sites, influencing the activity of the target molecule. The methoxy group may also contribute to the compound’s binding affinity and specificity .

Comparison with Similar Compounds

    (6-Methoxypyridin-3-yl)methanamine dihydrochloride: Similar structure but with two hydrochloride groups.

    6-Methoxypyridazin-3-amine hydrochloride: Contains a pyridazine ring instead of a pyridine ring.

    1-(5-Fluoro-6-methoxy-3-pyridinyl)methanamine: Features a fluorine atom at the 5-position.

Uniqueness: (6-Methoxypyridin-3-yl)methanamine hydrochloride is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

(6-methoxypyridin-3-yl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O.ClH/c1-10-7-3-2-6(4-8)5-9-7;/h2-3,5H,4,8H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUPDBJCNQZRACW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C(C=C1)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

169045-12-9
Record name 3-Pyridinemethanamine, 6-methoxy-, hydrochloride (1:2)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=169045-12-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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